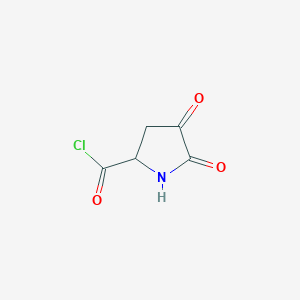

4,5-Dioxoprolyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

64154-86-5 |

|---|---|

Molecular Formula |

C5H4ClNO3 |

Molecular Weight |

161.54 g/mol |

IUPAC Name |

4,5-dioxopyrrolidine-2-carbonyl chloride |

InChI |

InChI=1S/C5H4ClNO3/c6-4(9)2-1-3(8)5(10)7-2/h2H,1H2,(H,7,10) |

InChI Key |

KMODQWFJJCDGHD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)C1=O)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dioxoprolyl Chloride

Retrosynthetic Analysis and Key Disconnections for 4,5-Dioxoprolyl Chloride

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the acyl chloride moiety and the two ketone functionalities on the pyrrolidine (B122466) ring.

The most logical initial disconnection is at the acyl chloride group, leading back to the corresponding carboxylic acid, 4,5-dioxopyrrolidine-2-carboxylic acid. This transformation is a standard functional group interconversion.

Further disconnection of the 4,5-dioxo functionality can be envisioned through a few potential pathways. One approach involves the oxidation of a suitable precursor, such as a 4-hydroxy-5-oxo-pyrrolidine-2-carboxylic acid or a pyrrolidine-4,5-diol derivative. This simplifies the target to a more accessible hydroxylated proline derivative. Another key disconnection breaks the C4-C5 bond, which could conceptually arise from a condensation reaction, although this is often more complex in practice for vicinal diketones within a cyclic system. A more plausible approach is the stepwise introduction of the oxygen functionalities onto a pre-formed pyrrolidine or pyrroline ring.

The fundamental pyrrolidine-2-carboxylic acid scaffold is readily available in the form of the amino acid L-proline, which serves as a common and stereochemically defined starting material for many synthetic routes.

Precursor Synthesis and Functionalization Strategies for the Dioxoprolyl Scaffold

The pyrrolidine ring is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. When the target is a derivative of proline, the most straightforward approach is to start with proline itself or a closely related derivative like hydroxyproline. This leverages the readily available chiral pool to establish the stereochemistry at the C2 position.

For a de novo synthesis, one of the most powerful and versatile methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This approach allows for a high degree of control over the stereochemistry of the newly formed ring. Intramolecular cyclization reactions, such as the amination of unsaturated carbon-carbon bonds, also provide an efficient route to the pyrrolidine skeleton.

The introduction of a vicinal dicarbonyl (a-diketone) into a heterocyclic ring is a non-trivial synthetic step. Several strategies can be employed:

Oxidation of Precursors: A common strategy is the oxidation of a precursor containing hydroxyl groups at the 4 and 5 positions. For instance, a protected pyrrolidine-4,5-diol could be oxidized using a variety of reagents, such as Swern oxidation, Dess-Martin periodinane, or transition metal-based oxidants. However, the synthesis of the diol precursor with the desired stereochemistry can be challenging.

Oxidation of Methylene Groups: Direct oxidation of the methylene groups adjacent to the nitrogen and carbonyl in a proline derivative is a potential but challenging route. This would require highly specific and chemoselective oxidizing agents to avoid over-oxidation or reaction at other positions.

From Hydroxyproline: A more practical approach often starts with a commercially available hydroxyproline, typically 4-hydroxyproline. The existing hydroxyl group at the C4 position can be oxidized to a ketone. nih.gov The subsequent introduction of the second ketone at the C5 position is more complex. It could potentially be achieved through oxidation of the C5 methylene group, possibly facilitated by the presence of the C4 ketone. Electrochemical oxidation methods have also been explored for the selective oxidation of functionalized pyrrolidines. organic-chemistry.orgsemanticscholar.org

Chlorination Protocols for Carboxylic Acid Derivatives to Form Acyl Chlorides

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 4,5-dioxopyrrolidine-2-carboxylic acid into an acyl chloride. This is a common transformation in organic synthesis, and several reliable methods are available.

Thionyl chloride (SOCl₂) is one of the most widely used reagents for the preparation of acyl chlorides from carboxylic acids. The reaction is efficient and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are also effective reagents for this transformation. PCl₅ reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and HCl. PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid as a byproduct.

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Formula | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts, easy purification | Can be harsh for sensitive substrates |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive | Solid reagent, corrosive byproducts |

While traditional reagents are effective, milder and more selective methods have been developed for substrates that are sensitive to the harsh conditions of thionyl chloride or phosphorus halides.

Oxalyl Chloride: Oxalyl chloride ((COCl)₂) is a milder alternative that is often used with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds at lower temperatures and the byproducts (CO, CO₂, HCl) are all gaseous.

Triphosgene: Triphosgene (bis(trichloromethyl) carbonate) is a solid, safer alternative to the highly toxic phosgene gas. asianpubs.org It reacts with carboxylic acids, often in the presence of a catalyst like DMF, to form acyl chlorides under mild conditions. asianpubs.orgnih.gov

Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine, known as Ghosez's reagent, allows for the conversion of carboxylic acids to acyl chlorides under neutral conditions, which is particularly useful for acid-sensitive molecules. eburon-organics.comnih.goventegris.com

Vilsmeier-Haack Type Reagents: The Vilsmeier reagent, typically formed from DMF and phosphoryl chloride or oxalyl chloride, can activate carboxylic acids for conversion to acyl chlorides. scirp.orgtcichemicals.comresearchgate.netwikipedia.orgacs.org

Deoxo-Fluor: While primarily a fluorinating agent, Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) can be used to generate acyl fluorides, which are highly reactive intermediates that can be converted to other acyl halides or used directly in acylation reactions. organic-chemistry.orgsigmaaldrich.com

Table 2: Overview of Alternative Chlorination Reagents

| Reagent | Key Features | Typical Conditions |

|---|---|---|

| Oxalyl Chloride | Milder than SOCl₂, gaseous byproducts | Catalytic DMF, low temperature |

| Triphosgene | Solid, safer phosgene alternative | Catalytic DMF or pyridine (B92270) |

| Ghosez's Reagent | Neutral reaction conditions | Anhydrous solvent, room temperature |

| Vilsmeier-Haack Reagent | In situ generation, activates acid | DMF with POCl₃ or (COCl)₂ |

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity to avoid unwanted side reactions. The primary challenge lies in the selective conversion of the carboxylic acid group to an acyl chloride without affecting the two carbonyl groups within the pyrrolidine ring.

Standard chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride are commonly used for this transformation. jove.com However, the high reactivity of these reagents can lead to side reactions, especially at elevated temperatures. For instance, in the synthesis of the related pyroglutamoyl chloride, the use of a large excess of halogenating reagent can lead to the formation of polyhalogenated pyrroles and often results in the formation of black resins. tandfonline.com

To mitigate these issues, milder reaction conditions and alternative synthetic strategies are often employed. One such strategy involves the in-situ generation of a more reactive carboxylic acid derivative, such as a silyl ester. For example, reacting the parent carboxylic acid with a silylating agent like hexamethyldisilazane can form a trimethylsilyl ester. This intermediate can then be smoothly converted to the acid chloride at room temperature using oxalyl chloride or thionyl chloride, often resulting in a cleaner reaction and a higher yield of the desired product. tandfonline.com

The choice of solvent is also critical. The low solubility of the parent acid, 4,5-dioxopyrrolidine-2-carboxylic acid, in many common organic solvents necessitates careful selection of the reaction medium to ensure efficient conversion.

Key Chemo- and Regioselective Challenges:

| Challenge | Description | Potential Solutions |

| Over-reactivity of Chlorinating Agents | Harsh reagents like SOCl₂ can lead to side reactions with the ketone groups or the pyrrolidine ring, causing decomposition and discoloration. | Use of milder reagents, lower reaction temperatures, and controlled stoichiometry. |

| Protection of Carbonyl Groups | The two ketone functionalities are susceptible to nucleophilic attack or enolization under certain conditions. | While often avoided to maintain step economy, protection-deprotection strategies could be employed in multi-step syntheses. |

| Solubility of Starting Material | The parent carboxylic acid may have limited solubility in suitable organic solvents for the chlorination reaction. | Selection of appropriate solvent systems or the use of co-solvents to improve solubility. |

| Thermal Instability | The target compound, this compound, may be thermally unstable, leading to dimerization or decomposition upon heating. tandfonline.com | Performing the reaction at or below room temperature and avoiding prolonged heating during workup and purification. |

Sustainable and Green Chemistry Approaches to this compound Production

In line with the principles of green chemistry, modern synthetic approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The production of this compound can benefit from such strategies.

Continuous flow chemistry offers several advantages for the synthesis of reactive and potentially unstable molecules like this compound. justia.com By performing reactions in a continuous stream through a microreactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. This enhanced control can lead to higher yields, improved selectivity, and safer operation. nih.gov

For the synthesis of acid chlorides, continuous flow processes allow for the on-demand generation of the product, which can then be used immediately in a subsequent reaction step. justia.com This "just-in-time" production minimizes the risks associated with the storage and handling of unstable intermediates. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions that would be difficult to control in a traditional batch process. nih.gov

Potential Advantages of Continuous Flow Synthesis for this compound:

| Advantage | Description |

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize the risk of thermal runaways, especially when using highly reactive chlorinating agents. |

| Improved Control and Reproducibility | Precise control over stoichiometry, mixing, and residence time leads to more consistent product quality and higher yields. |

| On-Demand Generation | The unstable acid chloride can be generated and consumed in-situ, avoiding decomposition during storage. justia.com |

| Scalability | Scaling up production can be achieved by running the flow reactor for longer periods or by numbering-up (using multiple reactors in parallel), rather than redesigning a large-scale batch reactor. |

A hypothetical continuous flow setup for the synthesis of this compound could involve pumping a solution of the parent carboxylic acid and a chlorinating agent through a temperature-controlled reactor coil. The resulting stream containing the acid chloride could then be directly merged with a stream of a nucleophile for a subsequent reaction, all within a closed and automated system. vapourtec.comoup.com

Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While the synthesis of an acid chloride from a solid carboxylic acid presents challenges for a completely solvent-free approach, methodologies that minimize solvent use are highly desirable.

The use of catalytic systems can also contribute to a greener synthesis. For instance, the conversion of carboxylic acids to acid chlorides using thionyl chloride can be accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). google.com This generates the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

More environmentally benign methods for generating Vilsmeier-type reagents have also been developed. For example, the reaction of phthaloyl dichloride with DMF produces the Vilsmeier-Haack reagent, with the byproduct, phthalic anhydride, being easily recoverable. This isolated reagent can then be used for the efficient conversion of carboxylic acids to their corresponding chlorides. scirp.org

Reactivity and Reaction Mechanisms of 4,5 Dioxoprolyl Chloride

Nucleophilic Acyl Substitution Reactions at the Chloride Moiety

Esterification Pathways with Hydroxyl-Containing Nucleophiles

The reaction of 4,5-dioxoprolyl chloride with hydroxyl-containing nucleophiles, such as alcohols and phenols, yields the corresponding esters. chemistrysteps.comdocbrown.info This esterification reaction is typically rapid and can be performed under mild conditions, often at room temperature. crunchchemistry.co.uklibretexts.org The reaction with alcohols is vigorous, producing the ester and steamy fumes of hydrogen chloride (HCl) gas. libretexts.orgsavemyexams.com To neutralize the HCl byproduct, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is commonly added to the reaction mixture, which also serves to drive the reaction to completion. chemistrysteps.comfishersci.it Phenols, being less nucleophilic than aliphatic alcohols, may require heating and the use of a base to facilitate the reaction by forming the more nucleophilic phenoxide ion. savemyexams.com

Table 1: Illustrative Esterification Reactions of this compound

| Nucleophile (R'-OH) | Product Class | General Reaction Conditions |

| Aliphatic Alcohol (e.g., Ethanol) | Alkyl 4,5-dioxopyrrolidine-2-carboxylate | Room temperature, often with a base (e.g., pyridine) |

| Phenol | Aryl 4,5-dioxopyrrolidine-2-carboxylate | Heat, with a base (e.g., pyridine, triethylamine) |

Amidation Mechanisms with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react readily with this compound to form primary, secondary, and tertiary amides, respectively. chemistrysteps.comchemguide.co.uk The reaction mechanism is a nucleophilic addition-elimination, analogous to esterification, where the lone pair of electrons on the nitrogen atom initiates the attack on the carbonyl carbon. chemguide.co.ukchemguide.co.ukdocbrown.info These reactions are often violent and exothermic. chemguide.co.uk Typically, two equivalents of the amine are required; the first acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride that is formed, producing an ammonium (B1175870) salt. docbrown.infosavemyexams.com This prevents the protonation of the unreacted amine, allowing it to remain nucleophilic.

Table 2: Amidation Reactions of this compound

| Nucleophile | Product Class | Stoichiometry |

| Ammonia (NH₃) | Primary Amide | 2 equivalents required |

| Primary Amine (R'-NH₂) | Secondary Amide | 2 equivalents required |

| Secondary Amine (R'₂NH) | Tertiary Amide | 2 equivalents required |

Thioester Formation with Sulfur-Containing Nucleophiles

In a reaction pathway analogous to esterification, this compound can react with sulfur-containing nucleophiles, specifically thiols (R-SH), to produce thioesters. chemistrysteps.comwikipedia.org The synthesis can be achieved by reacting the acyl chloride with a thiol or, more commonly, with a more nucleophilic alkali metal salt of a thiol (a thiolate). wikipedia.org The reaction proceeds through the same nucleophilic addition-elimination mechanism seen with alcohols and amines. chemistrysteps.com Given the high reactivity of acyl chlorides, these reactions are generally efficient. sci-hub.st Alternative methods for thioester synthesis include the reaction of acyl chlorides with sulfinic acids under electrochemical conditions. rsc.org Thioesters are valuable synthetic intermediates, notably in peptide synthesis through native chemical ligation. wikipedia.org

Table 3: Thioesterification of this compound

| Nucleophile | Product Class | Notes |

| Thiol (R'-SH) | Thioester | Reaction proceeds to form the thioester and HCl. |

| Thiolate Salt (R'-SNa) | Thioester | More nucleophilic than the corresponding thiol; produces NaCl as a byproduct. wikipedia.org |

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The acyl chloride moiety is a key functional group for forming new carbon-carbon bonds using organometallic reagents. crunchchemistry.co.uk The choice of reagent is critical to the final product.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are relatively soft nucleophiles. chemistrysteps.com They react with highly reactive acyl chlorides to form ketones but are generally unreactive towards the resulting ketone product. chemistrysteps.compressbooks.pubchemistrysteps.comorganicchemistrytutor.com This selectivity allows for the clean synthesis of a new ketone by replacing the chloride with an alkyl or aryl group from the cuprate. chemistrysteps.comorganicchemistrytutor.comyoutube.com

Grignard Reagents: Grignard reagents (R-MgX) are highly reactive, hard nucleophiles. wisc.edu Their reaction with acyl chlorides typically does not stop at the ketone stage. chemistrysteps.comstackexchange.comlibretexts.org The initially formed ketone is more reactive than the starting acyl chloride towards the Grignard reagent, leading to a second nucleophilic addition. The final product, after an aqueous workup, is a tertiary alcohol where two identical groups from the Grignard reagent have been added. stackexchange.comlibretexts.org To obtain the ketone product selectively, the reactivity of the Grignard reagent must be moderated, for instance, by using specific ligands or running the reaction at very low temperatures. wisc.eduorganic-chemistry.org

Table 4: Carbon-Carbon Bond Formation with this compound

| Organometallic Reagent | Intermediate Product | Final Product (after workup) | Notes |

| Lithium Dialkylcuprate (R'₂CuLi) | N/A | Ketone | Reaction selectively stops at the ketone stage. chemistrysteps.compressbooks.pub |

| Grignard Reagent (R'MgX) | Ketone | Tertiary Alcohol | Requires two equivalents of the Grignard reagent. stackexchange.comlibretexts.org |

Reactivity at the Dioxo Moieties of this compound

This compound possesses a vicinal (or α-) dicarbonyl system, which imparts unique reactivity to the ketone groups on the pyrrolidine (B122466) ring. thieme-connect.de The adjacent electron-withdrawing carbonyl groups enhance the electrophilicity of each carbonyl carbon, making them more susceptible to nucleophilic attack compared to simple monoketones. thieme-connect.deportlandpress.com These 1,2-dicarbonyl compounds can undergo mono- or bis-nucleophilic additions depending on the reagent and reaction conditions. thieme-connect.de

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The electrophilic carbonyl carbons of the dioxo moiety can react with a variety of nucleophiles. These reactions include additions of water to form hydrates, alcohols to form hemiacetals, and amines. thieme-connect.deportlandpress.com

A characteristic and synthetically useful reaction of 1,2-dicarbonyl compounds is their condensation with binucleophiles, particularly aromatic 1,2-diamines like o-phenylenediamine. thieme-connect.dechim.it This reaction is a well-established method for synthesizing quinoxaline (B1680401) heterocycles. chim.itnih.govacs.orgjlu.edu.cnresearchgate.net The process involves a domino sequence of two condensation reactions, where each amine group attacks one of the carbonyl carbons, followed by dehydration to form the stable aromatic quinoxaline ring system fused to the pyrrolidine core. This reaction serves as a reliable method for the characterization and derivatization of α-dicarbonyl compounds. acs.orgnih.gov Other condensation reactions can occur with reagents like amidines, leading to complex bicyclic structures. acs.org

Table 5: Reactivity at the Dioxo Moiety

| Reagent Class | Reaction Type | Resulting Structure/Product |

| Water | Nucleophilic Addition | Hydrate (gem-diol) |

| Alcohols | Nucleophilic Addition | Hemiacetal / Acetal |

| 1,2-Diamines (e.g., o-phenylenediamine) | Condensation | Quinoxaline derivative chim.it |

| Amidines | Condensation / Bicyclization | Fused imidazole (B134444) derivatives acs.org |

Enolization and Derivatives Chemistry

Information unavailable.

Transformations of the Pyrrolidine Ring System

Information unavailable.

Ring-Opening Reactions and Derivatization

Information unavailable.

Annulation and Cycloaddition Reactions

Information unavailable.

Mechanistic Investigations of this compound Reactions

Information unavailable.

Catalytic Promotion and Selectivity Control in this compound Transformations

Information unavailable.

Applications of 4,5 Dioxoprolyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The electrophilic characteristics of both the acid chloride and the carbonyl groups make 4,5-dioxoprolyl chloride an ideal starting material for synthesizing a wide range of heterocyclic structures. Its reactivity enables sequential or tandem reactions, leading to the formation of intricate molecular frameworks.

Construction of Substituted Pyrrolidine (B122466) and Pyrrole (B145914) Derivatives

This compound is a key precursor in the synthesis of substituted pyrrolidine and pyrrole derivatives. nih.gov These structural motifs are central to numerous natural products and pharmaceutical agents. mdpi.com The reaction of this compound with various nucleophiles, such as amines, can produce a diverse array of substituted pyrrolidines. nih.gov Subsequent chemical modifications of these products can yield highly functionalized pyrroles. nih.gov

A well-established method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.edu The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the pyrrole ring. uctm.eduyoutube.com This fundamental reaction has been adapted and optimized using various catalysts and reaction conditions to improve yields and expand its applicability. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Synthesis Method |

| 1,4-Dicarbonyl Compound | Primary Amine/Ammonia | Substituted Pyrrole | Paal-Knorr Synthesis |

| Acetonylacetone | Primary Amine | N-Substituted Pyrrole | Catalyst-mediated Paal-Knorr |

| Diazo Pyruvates | Anilines | Polysubstituted Pyrrolidines | Ruthenium-catalyzed cascade cyclization |

Synthesis of Fused Ring Systems

The utility of this compound extends to the creation of more complex fused heterocyclic systems. Its capacity to engage in cycloaddition and condensation reactions makes it a pivotal component in synthesizing bicyclic and polycyclic structures that incorporate a pyrrolidine ring. rsc.orgnih.gov For instance, it can react with compounds containing multiple reactive sites to form fused systems, often in a single, efficient step. A notable application is in the Stolle-type reaction with dithioloquinolines, which, upon treatment with oxalyl chloride (a related dicarbonyl chloride), leads to the formation of fused pyrrolo[3,2,1-ij]quinoline-1,2-diones. researchgate.net These reactions can proceed with high stereoselectivity, providing access to complex and well-defined three-dimensional architectures.

Utility in Peptide Chemistry and Peptidomimetic Design (as a non-canonical amino acid derivative precursor)

In the field of peptide chemistry, this compound is a valuable precursor for synthesizing non-canonical amino acids. These modified amino acids are essential for developing peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and biological activity. nih.govmdpi.commdpi.com The incorporation of these unique amino acids can significantly influence the conformational properties and resistance to enzymatic degradation of peptides. rsc.org

The reaction of this compound with amino acid esters or other amine-containing nucleophiles can introduce a pyrrolidine-2,3-dione (B1313883) group. This moiety can then be further modified to create a range of non-canonical amino acid derivatives. These derivatives can be integrated into peptide chains using standard synthesis techniques, enabling the creation of novel peptide analogs with customized properties.

Precursor for Functional Materials and Polymer Monomers

The inherent reactivity and functionality of this compound also make it a promising precursor for novel functional materials and polymer monomers. The acid chloride group allows for its straightforward incorporation into polymer chains through processes like polycondensation.

The resulting polymers, which contain the pyrrolidine-2,3-dione unit, can exhibit unique properties such as enhanced thermal stability, specific molecular recognition abilities, or redox activity. These materials could be applied in areas like specialty polymers, stimuli-responsive materials, or as functional coatings. The dicarbonyl group within the monomer also provides a site for post-polymerization modification, allowing for the fine-tuning of the material's characteristics.

Methodological Contributions to Synthetic Organic Chemistry

The investigation of this compound's reactivity has spurred the development of new synthetic methodologies. Its use has encouraged the exploration of novel reaction cascades and multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler starting materials. The unique combination of reactive sites within this compact molecule facilitates the design of elegant and atom-economical synthetic pathways.

The continued study of its reactions with a variety of nucleophiles and other reactants is expanding the toolkit of synthetic organic chemists, offering new strategies for the synthesis of medicinally important molecular scaffolds and functional organic materials. mdpi.commdpi.com

Theoretical and Computational Investigations of 4,5 Dioxoprolyl Chloride

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 4,5-dioxoprolyl chloride, the arrangement of electrons and the nature of its chemical bonds are influenced by the interplay of the pyrrolidine-2,5-dione ring and the highly electrophilic acid chloride group.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in exploring these features. Studies on related succinimide (B58015) derivatives demonstrate that the nitrogen atom and the two adjacent carbonyl groups create a planar or near-planar ring structure. nih.gov This planarity is a result of the delocalization of the nitrogen lone pair across the two carbonyl groups, a feature that can be analyzed through Natural Bond Orbital (NBO) analysis. up.ac.za

In the case of this compound, the key features of its electronic structure would include:

Charge Distribution: The presence of highly electronegative oxygen and chlorine atoms leads to a significant polarization of the molecule. Molecular Electrostatic Potential (MEP) maps, calculated for analogous succinimide derivatives, reveal negative potential (red regions) around the carbonyl oxygens, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. researchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and, most significantly, the carbonyl carbon of the acid chloride group, marking it as the primary site for nucleophilic attack.

Bonding: The N-CO bonds within the imide ring possess partial double bond character due to electron delocalization. The C-Cl bond in the prolyl chloride moiety is expected to be highly polarized and relatively weak, predisposing it to nucleophilic substitution. Quantum Theory of Atoms in Molecules (QTAIM) analysis on similar structures could further elucidate the nature of these bonds, distinguishing between covalent and ionic character. spectroscopyonline.com

Table 1: Representative Quantum Chemical Parameters for a Succinimide Head Group (Analogous System) This table presents data for an analogous surfactant head group, 1-(2-hydroethyl)pyrrolidine-2,5-dione, calculated using DFT at the B3LYP/6-311+G level, to illustrate the types of parameters that would be relevant for this compound. up.ac.za

| Parameter | Value in Vacuo | Value in Aqueous Solution |

| Dipole Moment (D) | 3.36 | 4.26 |

Data sourced from a computational study on a succinimide derivative surfactant. up.ac.za

Conformational Landscapes and Stereochemical Insights

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. The five-membered ring of a pyrrolidinedione can exist in different conformations, though it is often predicted to be planar or nearly planar.

High-level quantum chemical calculations and gas-phase electron diffraction measurements on succinimide and N-chlorosuccinimide have been used to resolve their structures. nih.gov While some levels of theory predict a nonplanar C2 structure for succinimide, experimental data and higher-level calculations support a planar C2v structure. nih.gov The introduction of the bulky and electronegative prolyl chloride group at the 3-position would likely influence the ring's preferred conformation.

A thorough conformational analysis of this compound would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the C-C bond connecting the acid chloride group to the ring would reveal the most stable rotamers and the energy barriers between them.

Ring Pucker Analysis: While the succinimide ring itself tends towards planarity, the substituents can induce slight puckering. nih.gov Computational analysis can quantify the degree of this puckering and identify the lowest energy conformers.

Stereochemistry: The chiral center at the 3-position means that this compound exists as enantiomers (R and S). Computational studies can elucidate the relative stabilities of these enantiomers and predict their distinct chiroptical properties, such as electronic circular dichroism (ECD).

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reaction mechanisms of this compound is paramount for its application in synthesis. As a highly reactive electrophile, it is expected to readily participate in reactions with nucleophiles. Computational chemistry provides a means to map out the entire reaction coordinate, from reactants to products, via the identification of transition states (TS).

Studies on the reactivity of related compounds offer significant mechanistic clues:

Reactions at the Imide: The N-H bond of the imide is acidic and can be deprotonated. Furthermore, the carbonyl groups of the imide can also react with strong nucleophiles. Computational studies on the synthesis of pyrrolidinedione derivatives have elucidated complex reaction pathways involving Michael additions and rearrangements. rsc.org

Chlorination Reactions: The reactivity of N-chlorosuccinimide (NCS) as a chlorinating agent has been studied computationally. These studies show that reactions can proceed through various mechanisms, sometimes involving the in-situ generation of molecular chlorine, which then acts as the primary chlorinating species. acs.org While this compound does not have an N-Cl bond, these studies highlight the complex, often subtle, factors governing the reactivity of succinimide derivatives.

Table 2: Calculated Activation Energies for an Analogous Reaction (Nef-type Rearrangement in Pyrrolidinedione Synthesis) This table shows calculated energy barriers for key steps in a related multi-step synthesis leading to a pyrrolidinedione ring, illustrating the type of data obtained from transition state analysis. The values are in kJ/mol. rsc.org

| Reaction Step | Energy Barrier (kJ/mol) |

| Michael Addition (Deprotonated Nitromethane to Coumarin) | 21.7 |

| Proton Transfer to Nitro Group | 197.8 |

| Oxygen Migration (Water-Assisted) | 142.4 |

| Cyclization | 11.9 |

| Tautomerization (prerequisite for cyclization) | 178.4 |

Data sourced from a quantum chemical study on the synthesis of pyrrolidinedione derivatives. rsc.org

Spectroscopic Property Prediction and Validation

Computational methods are highly effective at predicting spectroscopic data, which can be used to identify and characterize a molecule. For this compound, theoretical spectra can serve as a benchmark for experimental analysis.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with a high degree of accuracy. psu.edu For cyclic imides like succinimide, characteristic spectral features include the N-H stretch (around 3200 cm⁻¹) and a distinctive double carbonyl stretch due to symmetric and asymmetric stretching modes of the two C=O groups. spectroscopyonline.com In this compound, one would expect to see these imide peaks in addition to a very strong C=O stretching band for the acid chloride at a higher frequency (typically >1780 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data for related cyclic imides, aid in structural confirmation. researchgate.netscielo.br For this compound, key predictable signals would include the diastereotopic protons on the CH₂ group of the ring and the chemical shifts of the three distinct carbonyl carbons.

Mass Spectrometry: While not a direct prediction of a spectrum, computational chemistry can help rationalize fragmentation patterns observed in mass spectrometry. For instance, studies on peptide fragments containing glutamine and asparagine have shown that cyclic imide structures are formed during collision-induced dissociation (CID). nih.gov

Table 3: Characteristic IR Stretching Frequencies for Cyclic Imides This table provides general ranges for the key IR peaks observed in cyclic imides, which would be foundational for interpreting the spectrum of this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3200 ± 50 | A single, often broad, peak for imides with an N-H bond. spectroscopyonline.com |

| Asymmetric C=O Stretch | 1790 - 1735 | The higher frequency carbonyl band. spectroscopyonline.com |

| Symmetric C=O Stretch | 1750 - 1680 | The lower frequency carbonyl band. spectroscopyonline.com |

| Acid Chloride C=O Stretch | >1780 | Expected additional peak for the prolyl chloride moiety. |

Molecular Dynamics Simulations of Interactions and Reactivity

While quantum mechanics is ideal for studying the details of a single molecule or a simple reaction, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase like a solution. researchgate.net MD simulations provide insight into how a solute interacts with solvent molecules and how it moves and flexes.

For this compound, MD simulations could be employed to:

Study Solvation: Investigate how water or other solvent molecules arrange themselves around the solute. A computational study of a succinimide derivative surfactant showed that the interaction with water significantly increases the molecule's dipole moment, indicating induced polarization by the solvent. up.ac.za

Probe Conformational Dynamics: While QM can find energy minima, MD can simulate the transitions between these minima over time, providing a dynamic picture of the molecule's flexibility. Simulations of prolyl oligopeptidases have shown that chloride binding can modulate the conformational dynamics of catalytic loops. osti.gov

Simulate Reactive Encounters: By placing this compound in a simulation box with a potential reactant, one can observe the initial stages of a chemical reaction, such as the approach of a nucleophile and the formation of an initial encounter complex. This can provide context for more detailed QM/MM (Quantum Mechanics/Molecular Mechanics) studies of the reaction itself. Reactive molecular dynamics, using force fields like ReaxFF, could even model bond breaking and formation, although parameterization for this specific system would be a significant undertaking. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Characterization of 4,5 Dioxoprolyl Chloride

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For 4,5-Dioxoprolyl chloride (C₄H₂ClNO₃), the theoretical exact mass can be calculated. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula from a list of possibilities.

Hypothetical HRMS Data Table for C₄H₂ClNO₃:

| Ion Species | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 149.9745 | Data not available | Data not available |

The observation of isotopic patterns, particularly the characteristic M and M+2 pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would further corroborate the presence of a chlorine atom in the structure.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. For this compound, a suite of NMR experiments would be necessary to establish atomic connectivity and stereochemistry.

¹H NMR: This experiment would identify the number of different proton environments and their integrations would suggest the relative number of protons in each environment. The chemical shifts would provide clues about the electronic environment (e.g., proximity to carbonyl groups or chlorine).

¹³C NMR: This would reveal the number of unique carbon atoms, and their chemical shifts would indicate their functionalization (e.g., carbonyl, C-Cl bond).

2D NMR (COSY, HSQC, HMBC): These multidimensional techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to establish neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments and identifying the positions of quaternary carbons and heteroatoms. researchgate.net

Hypothetical ¹H and ¹³C NMR Data Table:

| Position | Hypothesized ¹H Chemical Shift (ppm) | Hypothesized ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | Data not available | Data not available |

| C3-H₂ | Data not available | Data not available |

| C4 | Quaternary | Data not available |

Note: Specific chemical shift values are not available in the searched literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. lcms.cz

For this compound, key expected vibrational modes would include:

C=O stretching: Strong absorptions in the IR spectrum, typically in the range of 1700-1850 cm⁻¹, are expected for the two ketone and the acid chloride carbonyl groups. The exact positions would be influenced by ring strain and electronic effects.

C-Cl stretching: This vibration would be expected in the fingerprint region of the IR spectrum, typically between 600-800 cm⁻¹.

C-N stretching: This would also appear in the fingerprint region.

Raman spectroscopy would be a complementary technique, particularly useful for identifying non-polar bonds or symmetrical vibrations that are weak in the IR spectrum. lcms.cz

Hypothetical Vibrational Spectroscopy Data Table:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Acid Chloride C=O Stretch | ~1800 | FT-IR |

| Ketone C=O Stretch | ~1750 | FT-IR |

Note: Experimental spectra for this compound are not available in the searched literature.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry. mdpi.com To perform this analysis, a suitable single crystal of this compound would need to be grown and diffracted using an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map from which the atomic structure can be determined. This method would unambiguously confirm the connectivity and provide detailed geometric parameters.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

Note: No crystal structure for this compound has been published in the searched resources.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for assessing the purity of a compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): For a molecule with sufficient volatility and thermal stability, GC coupled with a detector like Flame Ionization (FID) or Mass Spectrometry (MS) could be used to assess purity. The high reactivity of the acid chloride group might, however, necessitate derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would likely be the first choice, where the compound is separated on a non-polar stationary phase with a polar mobile phase. Due to the lack of a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be required for detection. lcms.cz

Thin-Layer Chromatography (TLC): TLC would be used for rapid, qualitative monitoring of reaction progress and for selecting appropriate solvent systems for column chromatography purification.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | ELSD or MS |

Note: No specific chromatographic methods for this compound were found in the searched literature.

Emerging Research Frontiers and Future Perspectives on 4,5 Dioxoprolyl Chloride

Development of Enantioselective Synthetic Routes

The development of enantioselective synthetic routes for compounds derived from or related to 4,5-Dioxoprolyl chloride is a significant area of research, driven by the need for enantiopure molecules in pharmaceuticals and other bioactive compounds. tcichemicals.com While direct enantioselective reactions involving this compound itself are not extensively detailed in the provided results, the principles of asymmetric synthesis using similar reactive species are well-established and offer a clear roadmap for future work. Key strategies that could be adapted for this compound include the use of chiral auxiliaries, chiral catalysts, and chiral reagents.

Chiral Auxiliaries: This method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. For instance, the Evans aldol (B89426) reaction utilizes chiral oxazolidinones to achieve high diastereoselectivity. tcichemicals.com A similar approach could be envisioned where this compound is reacted with a chiral alcohol or amine to form a chiral ester or amide. This chiral derivative would then undergo subsequent transformations, with the auxiliary guiding the stereochemistry, before being cleaved to yield the enantiomerically enriched product.

Chiral Catalysts: Organocatalysis and transition-metal catalysis are powerful tools for enantioselective synthesis. nih.gov Chiral catalysts, such as those based on BINOL, TADDOL, and cinchona alkaloids, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.govusm.edu For reactions involving this compound, a chiral Lewis acid could activate the carbonyl groups, or a chiral base could deprotonate a nucleophile, with the catalyst's chirality dictating the facial selectivity of the attack. For example, chiral squaramide catalysts have been successfully used in the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, demonstrating their potential for creating complex chiral heterocyclic systems. rsc.org

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have proven effective in the enantioselective synthesis of various compounds, including spirocyclic azetidine (B1206935) oxindoles. nih.gov This method is particularly useful for reactions between reactants in immiscible phases and could be applied to reactions of this compound with nucleophiles under biphasic conditions. nih.gov

The following table summarizes potential enantioselective strategies applicable to this compound, based on established methodologies for similar compounds.

| Strategy | Description | Potential Application with this compound | Key Chiral Inductors |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. tcichemicals.com | Reaction with a chiral alcohol or amine to form a diastereomeric intermediate. | Evans oxazolidinones, menthol (B31143) derivatives. usm.edu |

| Chiral Organocatalysis | Use of small organic molecules to catalyze enantioselective transformations. nih.gov | Activation of nucleophiles or the prolyl chloride itself. | BINOL, TADDOL, squaramides, cinchona alkaloids. nih.govrsc.org |

| Chiral Transition-Metal Catalysis | Employment of metal complexes with chiral ligands. | Lewis acid activation of carbonyl groups for asymmetric additions. | Salen-Mo complexes, Iridium-phosphoramidite complexes. nih.govrsc.org |

| Phase-Transfer Catalysis | Use of chiral catalysts to facilitate reactions between immiscible phases. nih.gov | Enantioselective reactions with nucleophiles under biphasic conditions. | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts. usm.edunih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The integration of reactive intermediates like this compound into automated and high-throughput synthesis (HTS) platforms represents a significant step towards accelerating drug discovery and materials science research. chemrxiv.org These platforms enable the rapid synthesis and screening of large compound libraries, facilitating the identification of hits and the optimization of lead compounds. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages for handling reactive species like this compound, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and scalability. mdpi.comstolichem.com The small reactor volumes in flow systems allow for efficient heat and mass transfer, which is crucial for controlling highly exothermic or rapid reactions. stolichem.com This technology is well-suited for a variety of chemical transformations, including nitrations, hydrogenations, and halogenations, and could be readily adapted for reactions involving this compound. amt.ukwuxiapptec.com For instance, the in-situ generation and immediate use of the acid chloride in a flow reactor would minimize decomposition and side reactions.

Solid-Phase Synthesis (SPS): Automated solid-phase synthesis, often combined with flow chemistry, provides a powerful platform for the multi-step synthesis of complex molecules. nih.gov In this approach, a starting material is anchored to a solid support, and reagents are passed over it in a continuous flow, with purification achieved by simple washing steps. This methodology could be employed for the synthesis of libraries of compounds derived from this compound. For example, a resin-bound amine could be acylated by this compound, followed by a series of diversification steps to generate a library of amides.

High-Throughput Experimentation (HTE): HTE platforms, often utilizing robotic systems, allow for the parallel synthesis of numerous compounds in microplate formats. mdpi.com These systems can be integrated with analytical techniques like mass spectrometry for rapid reaction screening and optimization. nih.gov The use of this compound in such a setup would enable the rapid exploration of its reactivity with a diverse set of nucleophiles, leading to the generation of large and structurally diverse compound libraries.

The table below outlines the key features and benefits of integrating this compound into various automated synthesis platforms.

| Platform | Key Features | Benefits for this compound Chemistry | Representative Applications |

| Flow Chemistry | Continuous processing, precise control, enhanced safety. mdpi.comstolichem.com | Safe handling of a reactive intermediate, improved yield and selectivity, easy scalability. | In-situ generation and reaction, multi-step synthesis. researchgate.net |

| Solid-Phase Synthesis (SPS) | Simplified purification, amenability to automation. organic-chemistry.org | Rapid library synthesis, efficient multi-step procedures. | Synthesis of peptide and small molecule libraries. nih.gov |

| High-Throughput Experimentation (HTE) | Parallel synthesis, miniaturization, rapid screening. nih.govmdpi.com | Accelerated discovery of new reactions and bioactive molecules. | Reaction optimization, library generation for biological screening. nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound, namely the presence of two carbonyl groups and a reactive acid chloride, suggest a rich and largely unexplored reactivity profile. Beyond standard acylation reactions, this compound could participate in a variety of unconventional transformations, leading to the synthesis of novel heterocyclic and spirocyclic scaffolds.

Cycloaddition Reactions: this compound and its derivatives could serve as dienophiles or dipolarophiles in cycloaddition reactions. wikipedia.org For example, the enone moiety within the pyrrolidine (B122466) ring could participate in [4+2] cycloadditions (Diels-Alder reactions) with dienes, leading to the formation of complex polycyclic systems. libretexts.orgmdpi.com Similarly, reaction with 1,3-dipoles could afford five-membered heterocyclic rings through [3+2] cycloadditions. msu.edulibretexts.org

Radical Reactions: The carbon-chlorine bond in this compound could be a precursor for radical generation under appropriate conditions. Homolytic cleavage of the C-Cl bond, potentially initiated by a radical initiator or photochemically, could lead to an acyl radical. This reactive intermediate could then participate in a variety of transformations, such as addition to alkenes or alkynes, or cyclization reactions.

Rearrangement Reactions: Under specific conditions, derivatives of this compound could undergo skeletal rearrangements. For example, treatment with a Lewis acid could induce a Wagner-Meerwein type rearrangement, leading to the formation of novel ring systems. The high degree of functionalization in the molecule provides multiple sites for the initiation of such rearrangements.

The exploration of these novel reactivity patterns could be guided by computational studies to predict reaction pathways and transition state energies. High-throughput screening techniques would also be invaluable for rapidly identifying promising reaction conditions and substrates.

| Reaction Type | Description | Potential Products from this compound |

| [4+2] Cycloaddition | Reaction of a conjugated diene with a dienophile. libretexts.orgmdpi.com | Fused and spirocyclic carbocycles and heterocycles. |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. msu.edulibretexts.org | Spiro-heterocyclic systems containing five-membered rings. |

| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond. | Bicyclic and polycyclic systems with novel ring junctions. |

| Skeletal Rearrangement | Migration of a carbon or other group from one atom to another. | Novel heterocyclic scaffolds with expanded or contracted rings. |

Potential in Supramolecular Chemistry and Self-Assembly

The structural characteristics of this compound and its derivatives make them intriguing building blocks for supramolecular chemistry and the construction of self-assembling systems. wikipedia.org The presence of multiple hydrogen bond donors and acceptors, as well as potential sites for pi-pi stacking and metal coordination, provides the necessary functionalities for directing non-covalent interactions.

Hydrogen Bonding: Amide derivatives of this compound would possess both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of predictable hydrogen bonding networks. These interactions could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional structures.

Metal Coordination: The dicarbonyl moiety in the pyrrolidine ring could act as a chelating ligand for metal ions. The coordination of metal ions to these derivatives could lead to the formation of discrete metallosupramolecular architectures, such as cages or grids, or extended coordination polymers. wikipedia.org The properties of these materials, such as their luminescence or catalytic activity, could be tuned by the choice of both the organic ligand and the metal ion.

Self-Assembly: The combination of hydrogen bonding, metal coordination, and other non-covalent interactions could be harnessed to create complex self-assembling systems. For example, amphiphilic derivatives of this compound could self-assemble in solution to form micelles, vesicles, or gels. The introduction of responsive elements into the molecular structure could allow for the external control of the self-assembly process, for instance, by changes in pH, temperature, or light.

The potential applications of these supramolecular systems are vast and include drug delivery, sensing, and catalysis. The ability to control the assembly of molecules at the nanoscale is a key goal of modern chemistry, and this compound derivatives offer a promising platform for achieving this.

Outlook on Interdisciplinary Research Avenues

The unique reactivity and structural features of this compound open up numerous avenues for interdisciplinary research, bridging the gap between synthetic chemistry and other scientific fields.

Medicinal Chemistry: The pyrrolidinone core is a common motif in many biologically active compounds. The ability to readily synthesize and diversify derivatives of this compound makes it an attractive scaffold for drug discovery programs. nih.govnih.gov Libraries of compounds could be screened against a wide range of biological targets to identify new therapeutic agents. The chlorine atom itself can have profound effects on the pharmacological properties of a molecule, and its presence in this compound provides an additional handle for tuning activity. chemrxiv.org

Chemical Biology: Derivatives of this compound could be used as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize the localization of specific proteins or enzymes within cells. Photoaffinity labeling probes could be designed to identify the binding partners of a particular drug candidate.

Materials Science: The potential for this compound derivatives to form self-assembling systems and coordination polymers makes them interesting candidates for the development of new materials with tailored properties. These could include porous materials for gas storage and separation, stimuli-responsive gels, or materials with interesting optical or electronic properties.

Agrochemicals: Nitrogen-containing heterocycles are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. openmedicinalchemistryjournal.com The structural diversity that can be achieved from this compound could lead to the discovery of new and more effective crop protection agents.

The successful exploration of these interdisciplinary research avenues will require close collaboration between synthetic chemists and experts in other fields. The development of efficient and versatile synthetic methodologies for this compound and its derivatives will be a key enabling factor for these future discoveries.

Q & A

Basic: What are the optimal synthetic routes for 4,5-dioxoprolyl chloride, and how can purity be validated?

Methodological Answer:

The synthesis of this compound typically involves halogenation of precursor heterocycles using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). A validated procedure includes refluxing the precursor (e.g., 4,5-dioxoproline) in POCl₃ with PCl₅ as a catalyst until complete dissolution, followed by careful neutralization with NaHCO₃ to isolate the chlorinated product . Purity validation requires:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of unreacted starting materials.

- HPLC-MS to assess chemical purity (>95% recommended for reproducibility).

- Elemental analysis to verify stoichiometry.

Refer to standardized protocols for heterocyclic chloro-derivatives for procedural consistency .

Advanced: How does the electronic environment of this compound influence its regioselectivity in Diels-Alder reactions?

Methodological Answer:

Regioselectivity in Diels-Alder reactions is governed by frontier molecular orbital (FMO) interactions. For this compound, computational studies (e.g., M06-2X/6-311+G(2df,p) DFT) reveal that electron-withdrawing groups (EWGs) at the 4,5-positions polarize the dienophile, enhancing electrophilicity at specific carbons. Experimental validation involves:

- Substituent screening : Compare reaction outcomes with 2-substituted furans (e.g., 2-methyl vs. 2-tert-butyl furan) to assess steric vs. electronic effects.

- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps.

Contradictory results may arise due to competing steric effects, requiring multivariate analysis to decouple variables .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

Methodological Answer:

Stability studies should evaluate:

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to detect decomposition temperatures.

- Hydrolytic sensitivity : Monitor chloride release via ion chromatography in aqueous buffers (pH 3–9).

- Spectroscopic tracking : Use UV-Vis or FTIR to detect structural changes during accelerated aging.

Standardize storage conditions (anhydrous, −20°C) based on degradation kinetics derived from Arrhenius plots .

Advanced: How can discrepancies in reported reactivity of this compound with nucleophiles be resolved?

Methodological Answer:

Contradictions in nucleophilic substitution outcomes (e.g., amine vs. thiol nucleophiles) often stem from solvent polarity or intermediate stabilization. To resolve:

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess solvation effects.

- Isolation of intermediates : Use low-temperature trapping (e.g., −78°C in THF) and ESI-MS to identify transient species.

- Computational modeling : Calculate transition-state energies (e.g., Gaussian 16) to predict kinetic vs. thermodynamic control .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its lachrymatory and corrosive nature.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste disposal : Hydrolyze residuals in alkaline conditions (pH >10) before aqueous disposal.

Refer to SDS guidelines for chlorinated heterocycles and prioritize toxicity assessments from peer-reviewed studies over commercial SDS .

Advanced: What computational strategies predict the tautomeric behavior of this compound in solution?

Methodological Answer:

Tautomerism prediction requires:

- Conformational sampling : Use molecular dynamics (MD) simulations in explicit solvents (e.g., water, DCM) to map energy landscapes.

- NMR chemical shift calculations : Compare DFT-predicted shifts (e.g., B3LYP/6-31+G(d)) with experimental ¹³C NMR to validate dominant tautomers.

- pKa estimation : Apply COSMO-RS models to predict protonation states under varying pH.

Discrepancies between theory and experiment often arise from solvent dielectric effects, necessitating hybrid QM/MM approaches .

Basic: How should researchers design kinetic studies for reactions involving this compound?

Methodological Answer:

- Rate law determination : Use pseudo-first-order conditions with excess nucleophile/dienophile.

- In-situ monitoring : Employ stopped-flow UV-Vis or real-time NMR to capture transient intermediates.

- Data fitting : Apply nonlinear regression to extract rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots.

Ensure reproducibility by calibrating instruments and replicating trials under inert atmospheres .

Advanced: Why does this compound exhibit divergent reactivity compared to 5,6- or 6,7-dioxoprolyl analogs?

Methodological Answer:

Divergence arises from:

- Electronic effects : Electron density redistribution across the dioxo groups alters electrophilicity.

- Steric constraints : Compare X-ray crystallography data to identify torsional strain in transition states.

- Aromatic stabilization : Assess resonance contributions via NICS (Nucleus-Independent Chemical Shift) calculations.

Experimental validation involves competitive reactions between analogs and DFT-based Fukui function analysis to map reactive sites .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Methodological Answer:

- Detailed logs : Record exact molar ratios, solvent grades, and equipment calibration dates.

- Reproducibility checks : Include control experiments (e.g., reagent-free blanks) and peer validation.

- Data archiving : Use platforms like Chemotion or institutional repositories for raw spectra and chromatograms.

Adhere to journal-specific guidelines for experimental rigor, as outlined in Bioorganic Chemistry and Med. Chem. Commun. .

Advanced: How can researchers address contradictions in the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral environment tuning : Screen chiral auxiliaries (e.g., BINOL-derived catalysts) to enhance enantioselectivity.

- Mechanistic probes : Use kinetic isotope effects (KIEs) and stereochemical scrambling experiments to distinguish concerted vs. stepwise pathways.

- Cross-comparison : Replicate published protocols with strict adherence to reported conditions to identify unreported variables (e.g., trace moisture).

Publish null results to clarify contradictions and refine mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.